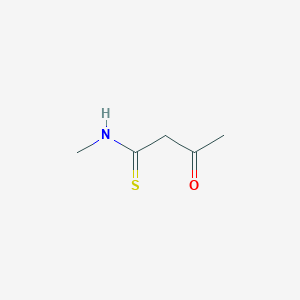

N-Methyl-3-oxobutanethioamide

Description

Structure

3D Structure

Properties

CAS No. |

74697-92-0 |

|---|---|

Molecular Formula |

C5H9NOS |

Molecular Weight |

131.20 g/mol |

IUPAC Name |

N-methyl-3-oxobutanethioamide |

InChI |

InChI=1S/C5H9NOS/c1-4(7)3-5(8)6-2/h3H2,1-2H3,(H,6,8) |

InChI Key |

NVKGDLUWBBXCMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=S)NC |

Origin of Product |

United States |

Synthetic Methodologies for N Methyl 3 Oxobutanethioamide and Its Derivatives

General Synthetic Protocols for β-Ketothioamides

The preparation of β-ketothioamides can be achieved through several synthetic routes, ranging from classical condensation reactions to modern, more sustainable methodologies.

A prevalent method for the synthesis of β-ketothioamides involves the thioacylation of β-ketoamides. chim.it This transformation is commonly accomplished using Lawesson's reagent, which effectively converts the carbonyl group of the amide into a thiocarbonyl group. chim.it

Another widely employed strategy is the condensation of acetophenone derivatives with isothiocyanates. mdpi.com In a typical procedure, an acetophenone is treated with a base, such as sodium hydride (NaH), in a suitable solvent like 1,4-dioxane. The subsequent addition of an appropriate isothiocyanate, in this case, methyl isothiocyanate, leads to the formation of the desired N-methyl-3-oxobutanethioamide. mdpi.com The reaction proceeds by the formation of an enolate from the acetophenone, which then undergoes nucleophilic attack on the isothiocyanate.

Table 1: Comparison of Condensation and Thioacylation Approaches

| Method | Starting Materials | Reagents | Key Features |

|---|---|---|---|

| Thioacylation | β-ketoamides | Lawesson's reagent | Direct conversion of amide to thioamide. |

| Condensation | Acetophenones, Isothiocyanates | Base (e.g., NaH) | Versatile and allows for variation in the N-substituent. |

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. Consequently, several metal-free and catalyst-free approaches for the synthesis of β-ketothioamides have been reported. These methods often offer advantages such as operational simplicity, high atom economy, and the avoidance of toxic metal catalysts. iftmuniversity.ac.inresearchgate.net

One such strategy involves the reaction of sulfoxonium ylides with primary or secondary amines in the presence of elemental sulfur. nih.gov This method proceeds at room temperature and provides good to excellent yields of the corresponding α-ketothioamides without the need for a metal catalyst or additives. nih.gov Another approach describes a visible-light-mediated, photocatalyst- and additive-free domino protocol for the synthesis of thiazoline derivatives from β-ketothioamides and α-diazo 1,3-diketones. nih.gov This reaction proceeds through the in situ generation of electrophilic carbenes, which then couple with the nucleophilic β-ketothioamides. nih.gov

A three-component reaction of arylacetic or cinnamic acids, amines, and elemental sulfur powder also provides a metal-free pathway to thioamides through a decarboxylative strategy. organic-chemistry.org Furthermore, a domino process involving β-ketothioamides, arylglyoxals, and 5,5-dimethyl-1,3-cyclohexanedione has been developed for the synthesis of tetrasubstituted thiophene derivatives in a transition-metal-free manner. chim.it

To enhance reaction efficiency and reduce environmental impact, mechanochemical and microwave-assisted techniques have been applied to the synthesis of thioamides. Mechanochemistry, which involves reactions conducted by grinding solid reactants, offers a solvent-free approach with short reaction times. rsc.orgscispace.comrsc.org A mechanochemical, base-mediated synthesis of α-ketothioamides from acetophenone derivatives, amines, and elemental sulfur has been developed. rsc.orgscispace.comrsc.org This solventless, metal-free method proceeds rapidly in a mixer mill. rsc.orgscispace.comrsc.org

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool, often leading to dramatic reductions in reaction times and improved yields. nih.govyoutube.com A microwave-enhanced Kindler thioamide synthesis has been reported, involving the three-component condensation of aldehydes, amines, and elemental sulfur in 1-methyl-2-pyrrolidone (NMP) under microwave irradiation. organic-chemistry.org This method allows for the rapid and efficient synthesis of thioamides with a simple workup procedure. organic-chemistry.org Microwave heating has also been utilized in a three-component reaction of arylglyoxal, cyclic 1,3-dicarbonyls, and thiols to prepare β-keto thioethers. rsc.org

Table 2: Overview of Modern Synthetic Techniques

| Technique | Key Advantages | Example Application |

|---|---|---|

| Mechanochemistry | Solvent-free, short reaction times, metal-free. rsc.orgscispace.comrsc.org | Synthesis of α-ketothioamides from acetophenones. rsc.orgscispace.comrsc.org |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. nih.govyoutube.com | Kindler thioamide synthesis. organic-chemistry.org |

Preparation of Specific this compound Derivatives

The versatile scaffold of this compound allows for the introduction of various substituents, leading to a diverse range of derivatives with potentially interesting chemical and biological properties.

A notable derivative is N-methyl-2-(1H-1,2,3-benzotriazol-1-yl)-3-oxobutanethioamide. The synthesis of this compound involves a multi-step process. Initially, benzotriazole is prepared from o-phenylenediamine and sodium nitrite in an acidic medium. itmedicalteam.pl The resulting benzotriazole is then reacted with ethyl chloroacetate in the presence of a base like potassium carbonate to form ethyl 1H-benzotriazol-1-yl-acetate. itmedicalteam.pl Subsequent reaction with hydrazine hydrate yields the corresponding acetohydrazide. itmedicalteam.pl This intermediate can then be further modified.

For the synthesis of the target compound, a different route is employed where a precursor, likely derived from acetoacetic acid methyl ester, is functionalized with benzotriazole and then converted to the thioamide. The synthesis and characterization of metal complexes of N(1)-methyl-2-(1H-1,2,3-benzotriazol-1-yl)-3-oxobutanethioamide (MBOBT) have been reported. nih.gov Spectroscopic data indicates that this ligand can coordinate to metal ions as a monobasic bidentate ligand through the keto-oxygen and thiolato-sulphur atoms. nih.gov

Functionalization and Derivatization Strategies for the this compound Scaffold

The this compound scaffold is a valuable precursor for the synthesis of a wide array of heterocyclic compounds through various functionalization and derivatization strategies. chim.it The presence of multiple reactive sites allows for its participation in cyclization, cycloaddition, and domino reactions. chim.it

β-Ketothioamides can be converted into N,S-acetals, which are versatile intermediates for the synthesis of diverse heterocycles under various reaction conditions. chim.it For instance, they can undergo annulation reactions with dielectrophilic or dinucleophilic reagents to construct different heterocyclic skeletons. rsc.org

One notable application is the synthesis of thiophene derivatives. A lipase-catalyzed cyclization of β-ketothioamides with β-nitrostyrene has been developed for the synthesis of tetrasubstituted dihydrothiophenes. mdpi.com Additionally, a three-component reaction of β-ketothioamides with arylglyoxals and 5,5-dimethyl-1,3-cyclohexanedione provides a straightforward route to tetrasubstituted thiophenes. chim.it

Furthermore, β-ketothioamides are utilized in the synthesis of thiazolidin-4-ones and thiazolines. chim.it An efficient copper-catalyzed intermolecular radical [3+2]-annulation of β-ketothioamides with azobisisobutyronitrile (AIBN) has been reported for the synthesis of thiazolidin-4-ones. chim.it Another strategy involves the photocatalyst- and additive-free cross-coupling of β-ketothioamides with α-diazo 1,3-diketones under visible light to access highly functionalized thiazolines. nih.gov

These examples highlight the immense synthetic potential of the this compound scaffold as a building block for the construction of complex and functionally diverse heterocyclic molecules.

Chemical Reactivity and Mechanistic Investigations of this compound

This compound, a member of the β-ketothioamide class of compounds, exhibits a rich and varied chemical reactivity, making it a valuable synthon in organic chemistry. The presence of multiple, interacting functional groups—namely a ketone, a thioamide, and an active methylene (B1212753) group—confers upon the molecule the ability to participate in a wide array of chemical transformations. This versatility has been harnessed for the construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry. This article delves into the specific reaction modes of this compound and its applications in the synthesis of important sulfur-containing heterocycles.

Chemical Reactivity and Mechanistic Investigations of N Methyl 3 Oxobutanethioamide

Reaction Modes of β-Ketothioamides

The reactivity of β-ketothioamides, including N-Methyl-3-oxobutanethioamide, is characterized by the interplay of several reactive centers within the molecule. These compounds can act as ambident nucleophiles and also possess electrophilic sites, leading to a diversity of reaction pathways.

Nucleophilic Reactivity at Thiocarbonyl Sulfur and Alpha-Carbon Centers

The this compound molecule possesses two primary nucleophilic centers: the sulfur atom of the thiocarbonyl group and the α-carbon situated between the carbonyl and thiocarbonyl groups. The sulfur atom, being soft and polarizable, is a potent nucleophile that readily attacks soft electrophiles. This reactivity is fundamental to many of the cyclization and annulation reactions that β-ketothioamides undergo.

The α-carbon, flanked by two electron-withdrawing groups, is acidic and can be deprotonated to form a stabilized enolate or enethiolate anion. This carbanion is a strong nucleophile and can participate in various carbon-carbon bond-forming reactions, including Michael additions. The nucleophilic character of the α-carbon is crucial for the construction of carbocyclic and heterocyclic rings.

Electrophilic Reactivity of Carbonyl and Thiocarbonyl Groups

In addition to their nucleophilic character, the carbonyl and thiocarbonyl groups of this compound are also electrophilic. The carbon atoms of both the C=O and C=S moieties are electron-deficient and susceptible to attack by nucleophiles. The carbonyl carbon is a hard electrophile, favoring reactions with hard nucleophiles, while the thiocarbonyl carbon is a softer electrophile, reacting preferentially with soft nucleophiles. This dual electrophilicity allows for a range of addition and condensation reactions, further expanding the synthetic utility of this class of compounds.

Intramolecular Cyclization Pathways

A hallmark of the reactivity of this compound is its propensity to undergo intramolecular cyclization reactions. These cyclizations can be triggered by the reaction of one of the internal nucleophilic centers (sulfur or α-carbon) with an external electrophile, followed by ring closure. Alternatively, the molecule can be designed to contain a tethered electrophilic center that can be attacked by an internal nucleophile. These intramolecular events are key to the efficient synthesis of a variety of heterocyclic systems. Both S-cyclization and N-cyclization pathways have been observed, often leading to the formation of five- or six-membered rings.

Applications in Heterocyclic Synthesis

The diverse reactivity of this compound makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, particularly those containing sulfur.

Formation of Thiophene Derivatives

Thiophenes are an important class of sulfur-containing heterocycles with numerous applications in medicinal chemistry and materials science. This compound can be utilized in the synthesis of highly substituted thiophenes. A common strategy involves the reaction of the β-ketothioamide with an α-haloketone or a related 1,2-dielectrophilic species. In this reaction, the sulfur atom of the thioamide acts as a nucleophile, attacking one of the electrophilic centers, while the enolate of the α-carbon attacks the other, leading to the formation of the thiophene ring.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |

| N-Alkyl-β-ketothioamide | α-Halo Ketone | Base, Solvent | 2,5-Disubstituted Thiophene | Varies |

| N-Alkyl-β-ketothioamide | 1,3-Diketone | Acid, Dehydrating Agent | Tetrasubstituted Thiophene | Varies |

Synthesis of Thiazolidinones and Related Sulfur Heterocycles

Thiazolidinones are another class of sulfur-containing heterocycles with significant biological activity. The synthesis of thiazolidinones from this compound typically involves a cyclocondensation reaction with a suitable three-carbon synthon. For instance, reaction with an α-haloacid or its ester can lead to the formation of a 4-thiazolidinone ring. In this process, the thioamide sulfur acts as a nucleophile to displace the halide, and the nitrogen atom then attacks the carbonyl group of the acid or ester to close the ring.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |

| N-Alkyl-β-ketothioamide | α-Bromoacetic Acid | Base, Reflux | 2-Imino-4-thiazolidinone derivative | Varies |

| N-Alkyl-β-ketothioamide | Maleic Anhydride | Acetic Anhydride | Fused Thiazolidinone System | Varies |

Lack of Specific Data for this compound Prevents Article Generation

After conducting extensive and targeted searches for scientific literature, it has been determined that there is insufficient publicly available information to generate a scientifically accurate and thorough article on the chemical compound “this compound” strictly following the provided detailed outline.

The user’s request specified a focus solely on this compound and its role in a precise set of chemical transformations and mechanistic pathways. These include its use in the construction of specific nitrogen-containing heterocycles (Imidazo[1,2-a]pyridines, Pyrroles, Piperidines), its involvement in multicomponent and domino reactions, and detailed mechanistic aspects such as catalytic cycles, the role of acid/base catalysis in chemodivergence, and its oxidative or umpolung reactivity.

The performed searches, which included the compound name, synonyms, and its CAS number (73535-59-8), did not yield specific research findings, data tables, or detailed mechanistic studies for this compound in these exact contexts. The available literature discusses general synthesis methods for the requested heterocycles and describes various multicomponent and domino reactions, but fails to mention this compound as a substrate or key reactant. organic-chemistry.orgrsc.orgnih.govresearchgate.netorganic-chemistry.org Similarly, no specific studies were found detailing the catalytic cycles, chemodivergent control, or oxidative transformations involving this particular compound. rsc.org

To generate the article as requested would require making unsubstantiated assumptions about the reactivity of this compound based on the behavior of other related compounds. This would violate the core instruction for scientific accuracy and move into the realm of speculation. Given the strict constraints of the request to focus "solely" on this compound and to provide "detailed research findings," the absence of direct, verifiable data makes it impossible to fulfill the request while maintaining the required standards of quality and accuracy.

Tautomerism and Isomerism in N Methyl 3 Oxobutanethioamide Systems

Keto-Enol-Enethiol Tautomeric Equilibria in β-Ketothioamides

N-Methyl-3-oxobutanethioamide, as a β-ketothioamide, is capable of existing in several tautomeric forms. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. openstax.orglibretexts.org For β-dicarbonyl compounds and their analogues, the most significant equilibrium is the keto-enol tautomerism. openstax.orgmasterorganicchemistry.comresearchgate.net In the case of β-ketothioamides, the presence of a thioamide group introduces additional possibilities, leading to a complex equilibrium involving keto-thione, enol-thione, and enethiol-ketone forms.

The fundamental equilibrium in related systems like β-diketones is between a diketo form and an enol form, where the enol is often stabilized by a strong intramolecular hydrogen bond. mdpi.com Similarly, β-ketothioamides can exist as an equilibrium mixture of tautomers. The reactivity and spectral behavior of these compounds are directly related to their tautomeric distribution. core.ac.uk The study of this equilibrium is crucial for understanding the compound's chemical properties and reactivity.

Thione-Thiol Tautomerism

A key aspect of this compound's chemistry is the thione-thiol tautomerism, characteristic of thioamides. scispace.com This involves the migration of a proton from the nitrogen atom to the sulfur atom, converting the thione group (C=S) into a thiol group (C-SH).

Possible Tautomers of this compound:

Keto-Thione form: The primary form with a ketone (C=O) and a thione (C=S) group.

Enol-Thione form: Formed by the tautomerization of the keto group, resulting in a hydroxyl (O-H) and a carbon-carbon double bond.

Keto-Enethiol form: Arises from the thione-thiol tautomerism, featuring a thiol (S-H) group and a carbon-carbon double bond.

While the keto form is generally more stable for simple carbonyl compounds, the enol tautomer can be significantly stabilized by factors such as conjugation or intramolecular hydrogen bonding. openstax.orglibretexts.org In thioamides, the thione form is generally favored over the thiol form due to the relative weakness of the S-H bond compared to the N-H bond and the lower tendency of sulfur to form double bonds with carbon. scispace.com However, the equilibrium can be influenced by various factors.

Influence of Molecular Structure and Substituents on Tautomeric Preference

The position of the tautomeric equilibrium is highly sensitive to the molecular structure and the nature of substituents on the molecule. Electronic and steric effects play a significant role in determining the relative stability of the individual tautomers. core.ac.uk

Electron-donating groups can influence the electron density across the molecule, potentially stabilizing one tautomer over another. For instance, in substituted adenines, electron-donating groups like -NH2 can increase their electron-donating ability depending on their position and proximity to other functional groups, an effect that is modulated by the solvent. nih.gov

Electron-withdrawing groups , conversely, can alter the acidity of nearby protons, shifting the equilibrium. In adenine (B156593) systems, the electron-withdrawing -NO2 group's effect is enhanced by solvation. nih.gov

Steric hindrance can destabilize certain conformations, thereby favoring tautomers that minimize steric strain. core.ac.uk

In β-ketoamides, substituents affect the chemical shifts and equilibrium populations of the keto and enol forms. core.ac.uk For this compound, the methyl group on the nitrogen atom will influence the electronic environment of the thioamide group, which in turn affects the thione-thiol equilibrium.

Solvent Effects on Tautomeric Ratios and Equilibria

The solvent environment has a profound impact on tautomeric equilibria. core.ac.uk The polarity of the solvent can preferentially stabilize one tautomer over another, thereby shifting the equilibrium constant. nih.govnih.gov

Polar solvents tend to favor more polar tautomers. They can engage in hydrogen bonding with the solute, stabilizing forms with O-H, N-H, or S-H groups. For example, the keto-enol equilibrium of acetoacetic acid is strongly solvent-dependent, with the enol form ranging from less than 2% in D₂O (a polar protic solvent) to 49% in CCl₄ (a nonpolar solvent). masterorganicchemistry.com

Nonpolar solvents often favor less polar tautomers and those stabilized by intramolecular hydrogen bonds, as intermolecular interactions with the solvent are weak. masterorganicchemistry.com

The tautomerization process can also be directly assisted by solvent molecules, which can facilitate proton transfer. researchgate.net Studies on related compounds show that an increase in solvent polarity can lead to a gradual shift in the maximum absorption in UV-Vis spectra, indicating a change in the tautomeric population. nih.gov For β-ketoamides, differential solvation effects can significantly shift the protomeric tautomerism. core.ac.uk

| Compound Class | Solvent | Effect on Equilibrium | Reference |

| β-Ketoamides | Polar Solvents | Can shift equilibrium by differential solvation | core.ac.uk |

| Acetoacetic Acid | D₂O | Favors keto form (>98%) | masterorganicchemistry.com |

| Acetoacetic Acid | CCl₄ | Favors enol form (49%) | masterorganicchemistry.com |

| Azomethine Derivatives | Increasing Polarity | Gradual red shift in absorption spectra | nih.gov |

Computational and Theoretical Investigations of Tautomerism

Computational chemistry provides powerful tools for investigating the intricacies of tautomerism, offering insights into the relative stabilities of tautomers and the energy barriers for their interconversion. scribd.com

Density Functional Theory (DFT) Studies on Tautomeric Stability and Energy Barriers

Density Functional Theory (DFT) is a widely used quantum chemical method for studying electronic structures and has proven effective in investigating tautomeric systems. jocpr.comscirp.org DFT calculations, often using functionals like B3LYP, can accurately predict the geometries and relative energies of different tautomers. jocpr.comscirp.org

These studies can:

Determine the most stable tautomer in the gas phase and in different solvents (using models like the Polarizable Continuum Model, PCM). researchgate.netarabjchem.org

Calculate the energy barriers for the proton transfer reactions that interconvert the tautomers, providing insight into the kinetics of the tautomerization process. researchgate.net

Analyze molecular properties such as vibrational frequencies, NMR chemical shifts, and electronic absorption spectra for each tautomer, which can then be compared with experimental data. jocpr.com

For example, DFT studies on quinolin-4-one derivatives have shown that ketone forms are generally more stable than enol forms, and these calculations helped to explain experimental observations. scirp.org Similarly, for 1,3,4-oxadiazole-2(3H)-thione, DFT was used to model both direct and solvent-assisted thione-thiol tautomerism. researchgate.net

| Computational Method | Application | Key Findings |

| DFT (B3LYP) | Tautomerism of quinolin-4-one | Ketone forms are more stable than enol forms. scirp.org |

| DFT with PCM | Solvent effects on hydantoin | In gas phase and solution, one tautomeric form (Hy1) is consistently more stable. arabjchem.org |

| DFT (B3LYP) | Thione-thiol tautomerism | Modeled single proton transfer and solvent-assisted double proton transfer mechanisms. researchgate.net |

Application of Ab Initio and Semi-Empirical Quantum Chemical Methods

Alongside DFT, other quantum chemical methods are also employed to study tautomerism.

Ab Initio Methods: These methods, meaning "from first principles," solve the Schrödinger equation without using empirical parameters, relying only on fundamental physical constants. quora.comwikipedia.org Hartree-Fock (HF) is the simplest ab initio method, and more accurate (but computationally expensive) post-Hartree-Fock methods can be used for higher precision. wikipedia.org These high-level techniques can provide benchmark results for the relative energies of tautomers. researchgate.net

Semi-Empirical Methods: These methods are faster than ab initio or DFT because they use parameters derived from experimental data to simplify the calculations. scribd.comquora.comresearchgate.net Methods like AM1 and PM3 can be useful for studying large molecules or for preliminary investigations of potential energy surfaces. researchgate.net While less accurate, they can provide valuable qualitative insights into the structure and stability of different tautomers. researchgate.net

The choice of method depends on the desired balance between accuracy and computational cost. scribd.comresearchgate.net For studying the tautomerism of this compound, a combination of these methods could provide a comprehensive theoretical understanding of its behavior.

Electronic Structure Analysis Related to Tautomeric Forms

The electronic structure is a determining factor in the position of the tautomeric equilibrium. The thione form is generally dominant in simple thioamides. scispace.com The stability of the thione (C=S) group compared to the thiol (C-SH) form is influenced by π-electron stabilization and solvation effects. scispace.com In this compound, the presence of the N-methyl group provides an inductive, electron-donating effect, which can influence the electron density on the thioamide moiety.

Conversely, the acetyl group (CH₃CO) at the β-position is electron-withdrawing, which affects the acidity of the α-protons on the methylene (B1212753) group. This electronic interplay governs the delocalization of electrons within the molecule, impacting the relative energies of the tautomers. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to analyze the charge distribution, bond lengths, and dipole moments of each tautomer, providing insight into their relative stabilities in the gas phase and in solution. researchgate.net The π-electron effect is likely responsible for the general preference for the thione form in acyclic thioamides. scispace.com

Spectroscopic Characterization of Tautomeric Forms

Spectroscopic methods are essential for identifying and quantifying the different tautomers present in equilibrium. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide distinct signatures for each tautomeric form. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Signatures of Tautomers

NMR spectroscopy is a powerful tool for studying tautomeric equilibria, as the process is often slow enough on the NMR timescale to allow for the observation of distinct signals for each form. encyclopedia.pub The ratio of tautomers can be determined by integrating the signals corresponding to specific protons in each form. researchgate.net

For this compound, the keto-thione form would be characterized by signals for the methylene (-CH₂-) protons adjacent to the carbonyl and thiocarbonyl groups. The enol and enethiol forms would instead show a vinyl proton (-CH=) signal and a hydroxyl (-OH) or thiol (-SH) proton signal, respectively. The chemical shifts are highly dependent on the solvent used, as solvents can influence the position of the equilibrium. nih.gov One- and two-dimensional NMR experiments are used to definitively assign the signals for each tautomer. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Tautomers of this compound Note: These are estimated values based on analogous compounds. Actual values may vary.

| Tautomer | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Keto-thione | -CH₃ (acetyl) | ~2.2 | ~30 |

| -CH₂- | ~3.8 | ~58 | |

| -N-CH₃ | ~3.0 | ~28 | |

| C=O | - | ~200 | |

| C=S | - | ~205 | |

| Enol-thione | -CH₃ (acetyl) | ~2.0 | ~25 |

| =CH- | ~5.6 | ~98 | |

| -OH | ~12-15 (intramolecular H-bond) | - | |

| -N-CH₃ | ~3.1 | ~29 | |

| C-OH | - | ~175 | |

| C=S | - | ~195 | |

| Enethiol-keto | -CH₃ (acetyl) | ~2.1 | ~28 |

| =CH- | ~6.0 | ~105 | |

| -SH | ~4-6 | - | |

| -N-CH₃ | ~3.2 | ~30 | |

| C=O | - | ~198 |

Infrared (IR) Spectroscopic Identification of Characteristic Vibrations

IR spectroscopy allows for the identification of functional groups present in each tautomer by detecting their characteristic vibrational frequencies. researchgate.net The spectra of tautomeric mixtures can be complex, but key stretching frequencies can distinguish the forms. encyclopedia.pub

The keto-thione form will exhibit strong absorption bands for the C=O and C=S groups. The enol-thione form will be characterized by the absence of a C=O stretch and the appearance of a C=C stretch and a broad O-H stretching band. Similarly, the enethiol-keto form would show a C=O stretch, a C=C stretch, and a weaker S-H stretching band. The position of these bands can be influenced by hydrogen bonding.

Table 2: Principal IR Absorption Frequencies for Tautomers of this compound Note: These are general frequency ranges. Actual values may vary based on molecular environment.

| Tautomer | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| Keto-thione | C=O stretch | 1700-1725 |

| C=S stretch | 1200-1300 | |

| N-H bend (if present) | 1500-1550 | |

| Enol-thione | O-H stretch (H-bonded) | 2500-3200 (broad) |

| C=C stretch | 1600-1650 | |

| C=S stretch | 1200-1300 | |

| Enethiol-keto | C=O stretch | 1680-1710 |

| C=C stretch | 1600-1650 |

Mass Spectrometry as a Tool for Tautomerism Studies

Mass spectrometry (MS) provides valuable information about tautomeric equilibria in the gas phase, where intermolecular interactions are minimized. tsijournals.comarkat-usa.org Although tautomers are typically not separated by chromatography, their molecular ions may exist as stable, non-interconverting species in the mass spectrometer, leading to distinct fragmentation patterns. core.ac.uk

By assigning specific fragment ions to a particular tautomer, the relative abundances of these ions can be used to estimate the position of the tautomeric equilibrium in the gas phase. tsijournals.com For thioamides, characteristic fragmentations can be linked to either the thione or the thiol form. For example, the loss of an •SH radical could be indicative of the thiol tautomer in some systems. tsijournals.com The analysis of fragmentation pathways helps in characterizing the co-existing tautomers. tsijournals.com

Quantum Mechanical Tunneling Phenomena in Thioamide Tautomerization

Quantum mechanical tunneling is a phenomenon where a particle, such as a proton, can pass through a potential energy barrier even if it does not have enough energy to overcome it classically. This effect can be significant in tautomerization reactions involving the transfer of a hydrogen atom, especially at low temperatures. nih.gov

Studies on simple thioamides like N-methylthiourea have demonstrated that photogenerated, higher-energy thiol tautomers can spontaneously revert to the more stable thione form via hydrogen-atom tunneling, even at cryogenic temperatures (3.5 K). nih.gov This process is highly dependent on the orientation of the hydrogen atom; only isomers with a favorable orientation for transfer undergo tunneling. nih.gov For this compound, it is plausible that the interconversion between the enol/enethiol and keto/thione forms could be facilitated by quantum tunneling of the hydroxyl, thiol, or methylene proton. Computational studies can predict the activation energy barriers and the probability of tunneling, revealing nonclassical behavior in the tautomerization process. rsc.orgresearchgate.net The inclusion of tunneling corrections, such as the small curvature tunneling (SCT) method, can significantly increase calculated reaction rate constants. rsc.orgresearchgate.net

Coordination Chemistry of N Methyl 3 Oxobutanethioamide As a Ligand

Ligand Properties and Coordination Modes

N-Methyl-3-oxobutanethioamide is a β-ketothioamide that can exhibit keto-enol and thione-thiol tautomerism. In its coordinated form, it typically acts as a monobasic bidentate ligand. The coordination properties are largely defined by the hard oxygen and soft sulfur donor atoms, making it an interesting ligand for studying the coordination preferences of various metal ions.

A primary coordination mode for this compound and its derivatives involves the deprotonation of the thiol group, allowing the ligand to act as a monobasic bidentate chelating agent. In this mode, the ligand coordinates to a metal center through the oxygen atom of the keto group and the sulfur atom of the thiolato group. This is exemplified in the coordination behavior of the closely related ligand, N¹-methyl-2-(1H-1,2,3-benzotriazol-1-yl)-3-oxobutanethioamide (MBOBT). Infrared spectral data of the metal complexes of MBOBT indicate that it coordinates to divalent metal ions via the keto-oxygen and the thiolato-sulfur atoms scbt.com. This mode of coordination results in the formation of a stable six-membered chelate ring, which is a common feature in the coordination chemistry of β-diketonate and related ligands.

While the most common coordination mode for this compound derivatives is as a bidentate chelating ligand, the presence of multiple donor atoms allows for other potential coordination states. Depending on the metal ion, the steric and electronic properties of substituents on the ligand, and the presence of other coordinating species, this compound could potentially act as a monodentate ligand, coordinating through either the sulfur or the oxygen atom. Furthermore, the thioamide group could bridge two metal centers, leading to the formation of polynuclear complexes. While less common, these alternative coordination modes contribute to the versatility of this class of ligands in the design of coordination compounds with diverse structures and properties.

Synthesis of Metal Complexes with this compound Derivatives

The synthesis of metal complexes with this compound derivatives is typically achieved through the reaction of the ligand with a metal salt in an appropriate solvent. The choice of solvent and the metal-to-ligand ratio can influence the stoichiometry and structure of the resulting complex.

Complexes of the this compound derivative, MBOBT, with several divalent transition metal ions have been successfully synthesized. These include complexes with Zinc(II), Copper(II), Nickel(II), and Cobalt(II) scbt.com. The synthesis of these complexes generally involves the reaction of the ligand with the corresponding metal(II) salt in a suitable solvent, often with the aid of a base to facilitate the deprotonation of the ligand. The resulting metal complexes are typically colored solids that are stable under ambient conditions. The formation of these complexes demonstrates the ability of this compound-type ligands to form stable chelates with a variety of d-block elements.

Structural and Electronic Characterization of Metal Complexes

The structural and electronic properties of metal complexes of this compound derivatives are investigated using a combination of spectroscopic techniques and single-crystal X-ray diffraction. These studies provide valuable insights into the coordination geometry around the metal center and the nature of the metal-ligand bonding.

The coordination geometry of the metal ion in complexes of the this compound derivative, MBOBT, is dependent on the specific metal ion. Electronic spectral studies have been used to elucidate the geometries of these complexes scbt.com.

Zinc(II) Complex : The Zn(II) complex of MBOBT is proposed to have a four-coordinate tetrahedral geometry scbt.com. This is a common coordination geometry for Zn(II) ions, which have a d¹⁰ electronic configuration and no ligand field stabilization energy.

Copper(II) Complex : The Cu(II) complex of MBOBT is suggested to exhibit a tetragonally distorted octahedral geometry scbt.com. This distortion is a consequence of the Jahn-Teller effect, which is common for d⁹ Cu(II) ions in an octahedral environment.

Nickel(II) and Cobalt(II) Complexes : Both the Ni(II) and Co(II) complexes of MBOBT are indicated to have a square planar coordination geometry scbt.com. For Ni(II) (a d⁸ ion), a square planar geometry is common with strong-field ligands that can induce spin pairing. The observation of a square planar geometry for the Co(II) (a d⁷ ion) complex is less common but has been observed in certain ligand environments.

The diverse coordination geometries adopted by these metal ions with the same ligand underscore the influence of the metal's electronic configuration on the structural outcome of the complex.

Table 1: Coordination Geometries of Divalent Metal Complexes with N¹-methyl-2-(1H-1,2,3-benzotriazol-1-yl)-3-oxobutanethioamide (MBOBT)

| Metal Ion | Proposed Coordination Geometry |

| Zn(II) | Tetrahedral |

| Cu(II) | Tetragonally Distorted |

| Ni(II) | Square Planar |

| Co(II) | Square Planar |

Electronic Spectral Analysis of Metal-Ligand Bonding and Charge Transfer

The electronic absorption spectra of transition metal complexes involving this compound provide significant insights into the nature of the metal-ligand bonding. These spectra are typically characterized by two main types of electronic transitions: d-d transitions and charge transfer (CT) transitions.

d-d Transitions: These transitions occur between the d-orbitals of the central metal ion, which are split into different energy levels by the electrostatic field of the ligands. For instance, in an octahedral complex, electrons can be excited from the lower energy t₂g orbitals to the higher energy eg orbitals. These transitions are typically weak, with molar absorptivity (ε) values generally less than 1,000 M⁻¹cm⁻¹, as they are formally forbidden by the Laporte selection rule. The energy and number of d-d bands depend on the metal ion, its oxidation state, and the geometry of the complex.

Charge Transfer (CT) Transitions: These are much more intense (ε > 10,000 M⁻¹cm⁻¹) than d-d transitions and arise from the movement of an electron between orbitals that are predominantly centered on the metal and orbitals that are predominantly centered on the ligand. researchgate.net They are considered to be internal oxidation-reduction processes. researchgate.net There are two primary types of CT transitions relevant to this compound complexes:

Ligand-to-Metal Charge Transfer (LMCT): In these transitions, an electron moves from a ligand-based orbital to a metal-based d-orbital. researchgate.net The this compound ligand, with its sulfur and oxygen/nitrogen donor atoms possessing lone pairs of electrons, has filled orbitals from which an electron can be promoted to a vacant or partially filled d-orbital on the metal center. These transitions are common when the metal is in a high oxidation state and the ligand is easily oxidized. The energy of the LMCT band is related to the oxidizing power of the metal and the reducing nature of the ligand.

Metal-to-Ligand Charge Transfer (MLCT): This involves the excitation of an electron from a metal d-orbital to an empty π* anti-bonding orbital of the ligand. researchgate.net The thioamide group (–C(S)NH–) and the keto-group (–C(O)–) in this compound provide low-lying π* orbitals that can accept electron density from an electron-rich metal center, particularly a metal in a low oxidation state. researchgate.net

The electronic spectra of metal complexes with ligands analogous to this compound, such as other β-ketothioamides or N-acylthioamides, exhibit characteristic bands that can be assigned to these transitions. The table below presents representative data for such complexes.

| Complex Type | Transition Type | Typical λmax (nm) | Typical ε (M-1cm-1) | Assignment |

|---|---|---|---|---|

| [Ni(II)(β-ketothioamide)₂] | d-d | 550-650 | ~50 | 3A2g → 3T1g(F) |

| [Cu(II)(β-ketothioamide)₂] | d-d | 600-700 | ~100 | 2Eg → 2T2g |

| [Co(II)(thioamide)Cl₂] | d-d | 650-750 | ~200 | 4A2 → 4T1(P) |

| [Fe(III)(thioamide)₃] | LMCT (S → Fe) | 450-550 | > 5,000 | π(S) → d(Fe) |

| [Ru(II)(thioamide)(bpy)₂]2+ | MLCT (Ru → bpy) | 400-500 | > 10,000 | d(Ru) → π*(bipyridine) |

Analysis of these spectral bands allows for the determination of important parameters like the ligand field splitting energy (10Dq) and the Racah parameter (B), which provides information about the degree of covalency in the metal-ligand bond through the nephelauxetic effect. A reduction in the B parameter in the complex compared to the free metal ion indicates a greater degree of covalency.

Computational Modeling and DFT Simulations of Metal-Ligand Interactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of metal-ligand interactions in complexes of this compound and related thioamide ligands. acs.orgnih.gov These simulations provide a molecular-level understanding of geometric structures, bonding nature, and electronic properties that are often difficult to probe experimentally.

Geometry Optimization and Coordination Modes: DFT calculations are employed to predict the most stable geometric structures of the metal complexes. For a bidentate ligand like this compound, which can exist in different tautomeric forms, computational modeling can determine the preferred coordination mode (e.g., O,S- or N,S-chelation) and the resulting geometry around the metal center (e.g., square-planar, tetrahedral, or octahedral). researchgate.net

Electronic Structure and Bonding Analysis: DFT studies provide detailed information about the electronic structure of the complexes. Key analyses include:

Frontier Molecular Orbitals (FMOs): The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. In many thioamide complexes, the HOMO is often localized on the ligand, particularly on the sulfur atom, while the LUMO is predominantly metal-based, or vice versa depending on the metal and its oxidation state. The HOMO-LUMO energy gap is an indicator of the complex's kinetic stability and reactivity. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to quantify the nature of the metal-ligand bond. It provides information on charge distribution, orbital hybridization, and the strength of donor-acceptor interactions. For instance, NBO can quantify the donation from the ligand's lone pair orbitals (on S, O, or N) to the vacant d-orbitals of the metal, confirming the covalent character of the bond.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density (ρ(r)) to characterize chemical bonds. Parameters such as the electron density at the bond critical point (BCP) and its Laplacian (∇²ρ(r)) can distinguish between covalent (shared-shell) and ionic (closed-shell) interactions. In many transition metal-thioamide complexes, QTAIM analysis indicates that the metal-ligand bonds possess a significant degree of covalent character. acs.org

These computational approaches have confirmed that the thioamide group is a versatile coordinating agent. DFT studies on related systems have shown that the sulfur atom is a soft donor, preferring to bond with soft metal ions, while the oxygen or nitrogen atoms act as harder donors. This allows the ligand to adapt to the electronic requirements of various metal centers.

Catalytic Applications of Thioamide-Based Transition Metal Complexes

Transition metal complexes incorporating thioamide ligands, including structures analogous to this compound, have emerged as versatile catalysts in a range of organic transformations. The unique electronic properties of the thioamide moiety, particularly the presence of the soft sulfur donor, can modulate the reactivity and selectivity of the metal center.

Role in Organic Transformations (e.g., cross-coupling reactions, C-H bond functionalization)

The thioamide group has proven to be an effective directing group in transition metal-catalyzed C-H bond functionalization reactions. researchgate.net This strategy provides a powerful and atom-economical method for forming new carbon-carbon and carbon-heteroatom bonds.

C-H Bond Functionalization: In these reactions, the thioamide group coordinates to the metal center (e.g., Pd, Rh, Co, Ru), positioning it in close proximity to a specific C-H bond. researchgate.netresearchgate.net This chelation assistance facilitates the cleavage of the otherwise inert C-H bond through a process like concerted metalation-deprotonation (CMD). Once the C-H bond is activated, the resulting metallacycle intermediate can react with various coupling partners.

Examples of thioamide-directed C-H functionalization include:

Arylation: The coupling of C(sp²)-H or C(sp³)-H bonds with aryl halides or other arylating agents.

Alkylation and Alkenylation: The introduction of alkyl or alkenyl groups.

Amidation: The formation of C-N bonds using amidating reagents. researchgate.net

For instance, Cp*Co(III)-catalyzed amidation of thioamides has been shown to proceed via C(sp³)-H bond activation, providing access to valuable β-amino thiocarbonyl compounds. researchgate.net

Cross-Coupling Reactions: Thioamide-based pincer ligands have been utilized in cross-coupling reactions, such as the Suzuki-Miyaura reaction. oup.commdpi.com The strong coordination of the thioamide sulfur, often as part of a tridentate ligand framework, stabilizes the metal catalyst during the catalytic cycle, enhancing its efficiency and longevity. Complexes of palladium with thiosemicarbazone ligands, which contain a thioamide-like moiety, have shown activity in Suzuki-Miyaura coupling of aryl halides with phenylboronic acid. mdpi.com

Mechanistic Aspects of Metal-Catalyzed Thioamide Reactions (e.g., thioamide bond cleavage)

The mechanism of reactions catalyzed by thioamide-based complexes typically involves a series of fundamental organometallic steps. For C-H functionalization reactions directed by the thioamide group, a general catalytic cycle can be proposed:

Coordination: The thioamide ligand coordinates to the metal catalyst.

C-H Activation: The metal center cleaves a proximal C-H bond, often via a CMD pathway, to form a stable five- or six-membered metallacycle intermediate. This is typically the rate-determining step.

Oxidative Addition: The coupling partner (e.g., an aryl halide) undergoes oxidative addition to the metal center, increasing its oxidation state. wikipedia.org

Reductive Elimination: The newly introduced group and the organic fragment from the C-H activation step couple together, forming the final product and regenerating the active catalyst.

Thioamide Bond Cleavage: While the thioamide group is often employed as a robust directing group, under certain catalytic conditions, the C(S)-N bond itself can be cleaved. This reactivity opens up pathways for using thioamides as thioacylating agents. For example, palladium-catalyzed methods have been developed for the conversion of thioamides to thioesters through selective N-C(S) bond cleavage. nsf.gov This process typically involves oxidative addition of the metal into the C(S)-N bond, followed by reaction with a nucleophile like an alcohol. The stability of the thioamide bond is significant, and its activation often requires specific strategies, such as N-functionalization to decrease the resonance stabilization of the C-N bond. researchgate.net This ground-state destabilization makes the thioamide carbon more electrophilic and susceptible to nucleophilic attack or metal insertion. researchgate.net

Advanced Analytical and Computational Techniques for N Methyl 3 Oxobutanethioamide Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-Methyl-3-oxobutanethioamide in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The N-methyl protons would likely appear as a doublet due to coupling with the adjacent N-H proton. The methylene (B1212753) protons adjacent to the carbonyl group would resonate as a singlet, while the methyl protons of the acetyl group would also produce a singlet. The thioamide N-H proton is expected to be a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the ketone is anticipated to have the highest chemical shift, followed by the thioamide carbonyl carbon. The carbons of the N-methyl, methylene, and acetyl methyl groups would appear at characteristic upfield shifts.

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed to confirm the connectivity of the molecule. A COSY spectrum would show correlations between the N-H proton and the N-methyl protons. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Hypothetical NMR Data for this compound:

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹H Multiplicity |

| CH₃ (acetyl) | 2.20 | 30.0 | s |

| CH₂ | 3.80 | 55.0 | s |

| C=O (ketone) | - | 205.0 | - |

| C=S | - | 198.0 | - |

| NH | 8.50 | - | br s |

| N-CH₃ | 3.10 | 28.0 | d |

s : singlet, d : doublet, br s : broad singlet

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Detailed Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a detailed analysis of the vibrational modes of this compound, providing valuable information about its functional groups and bonding.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the various functional groups. A strong absorption band corresponding to the C=O stretching vibration of the ketone group would be prominent. The thioamide group gives rise to several characteristic bands, including the N-H stretching vibration, the C=S stretching vibration, and the thioamide I, II, and III bands, which are mixed vibrations involving C-N stretching and N-H bending.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=S bond, in particular, often gives a strong signal in the Raman spectrum, which can be useful for its identification. Symmetric vibrations and non-polar bonds tend to be more Raman active.

Hypothetical Vibrational Frequencies for this compound:

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3200 | 3200 | Medium |

| C-H Stretch (sp³) | 2950 | 2950 | Medium |

| C=O Stretch (Ketone) | 1715 | 1715 | Strong |

| Thioamide I (C-N stretch, N-H bend) | 1550 | 1550 | Strong |

| Thioamide II (N-H bend, C-N stretch) | 1350 | 1350 | Medium |

| C=S Stretch | 850 | 850 | Medium-Strong |

Mass Spectrometry in Structural Elucidation and Mechanistic Pathway Confirmation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. Furthermore, analysis of its fragmentation patterns provides crucial information for structural elucidation and can be used to confirm mechanistic pathways in its reactions.

Upon ionization, the molecular ion of this compound would be formed. Subsequent fragmentation could occur through various pathways, including alpha-cleavage adjacent to the carbonyl and thioamide groups. Common fragmentation patterns for similar compounds involve the loss of small neutral molecules or radicals. libretexts.orgchemguide.co.ukwikipedia.orgnih.govlibretexts.org The McLafferty rearrangement is another possible fragmentation pathway for molecules containing a carbonyl group. libretexts.org

Hypothetical Mass Spectrometry Fragmentation Data for this compound:

| m/z | Proposed Fragment Ion | Possible Fragmentation Pathway |

| 131 | [M]⁺ | Molecular Ion |

| 88 | [M - CH₃CO]⁺ | Loss of acetyl radical |

| 74 | [M - C₃H₅O]⁺ | Cleavage of the C-C bond between the methylene and carbonyl groups |

| 59 | [CH₃NCS]⁺ | Fragmentation of the thioamide moiety |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. uni-ulm.decarleton.edu For this compound, a successful crystal structure analysis would provide precise bond lengths, bond angles, and torsion angles. This information would reveal the conformation of the molecule, including the planarity of the thioamide group and the orientation of the acetyl group relative to the rest of the molecule. Intermolecular interactions, such as hydrogen bonding involving the thioamide N-H group, would also be elucidated, providing insight into the crystal packing. While no specific crystal structure for this compound is publicly available, studies on similar thioamide-containing compounds have provided valuable structural insights. researchgate.netacs.orgresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.